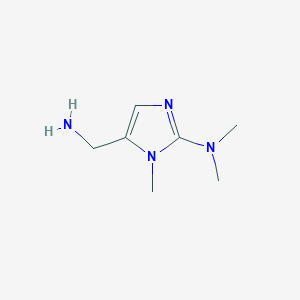

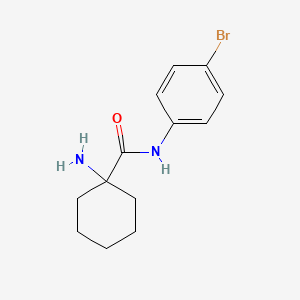

![molecular formula C10H7N3S B3199741 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 1017049-48-7](/img/structure/B3199741.png)

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile

Overview

Description

“2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile” is an organic compound that is an important intermediate in the agrochemical, pharmaceutical, and dyestuff fields . It is related to the compound “4-(Pyridin-4-yl)thiazol-2-amine”, which has been studied as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile, focusing on six unique fields:

Medicinal Chemistry

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile has shown promise in medicinal chemistry due to its potential pharmacological activities. It is being explored for its anti-fibrotic properties , which could be beneficial in treating conditions like liver fibrosis. Studies have demonstrated that derivatives of this compound can inhibit collagen production, making it a candidate for developing new anti-fibrotic drugs .

Organic Synthesis

This compound is valuable in organic synthesis as an intermediate for creating various heterocyclic structures. Its unique thiazole and pyridine rings make it a versatile building block for synthesizing complex molecules, which can be used in pharmaceuticals and agrochemicals .

Coordination Chemistry

In coordination chemistry, 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile acts as a ligand, forming stable complexes with transition metals. These metal complexes have potential applications in catalysis, where they can facilitate various chemical reactions, including hydrogenation and oxidation processes .

Material Science

The compound is also being investigated for its electrochromic properties. Electrochromic materials change color when an electric voltage is applied, and derivatives of this compound have shown promising results in this area. These materials could be used in smart windows, displays, and other electronic devices .

Biological Imaging

Due to its fluorescent properties, 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile is being explored for use in biological imaging. It can be used as a fluorescent probe to visualize cellular processes and structures, aiding in the study of cell biology and disease mechanisms .

Environmental Chemistry

In environmental chemistry, this compound is being studied for its potential use in detecting and removing heavy metals from water. Its ability to form stable complexes with metals makes it a candidate for developing new materials for water purification and environmental monitoring .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that its bioavailability may be influenced by these properties.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile may be influenced by various environmental factors. For instance, it is known to be slightly soluble in water, suggesting that its action may be influenced by the aqueous environment in the body . Additionally, it should be stored under inert gas (nitrogen or Argon) at 2-8°C , indicating that its stability may be affected by temperature and exposure to oxygen.

properties

IUPAC Name |

2-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8/h1-3,6-7H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYMBXHCKHKRGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

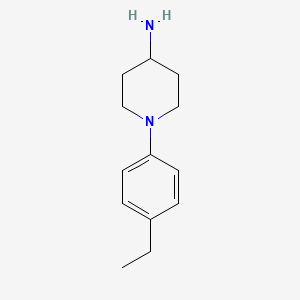

amine](/img/structure/B3199679.png)

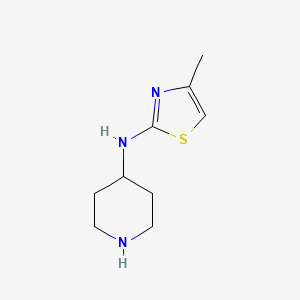

![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199700.png)

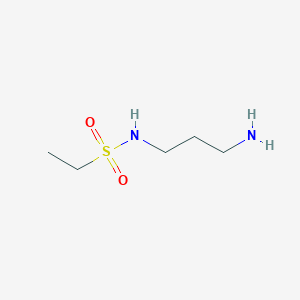

![N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199709.png)

![[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199716.png)

![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3199727.png)

![2-[(5-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B3199747.png)